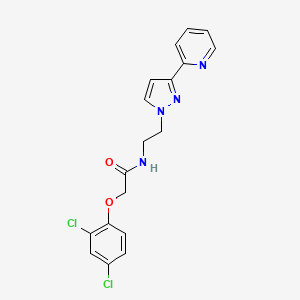

2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known as DPPEA, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DPPEA belongs to the class of compounds known as pyrazolylpyridines and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

Reactivity and Derivative Formation

Compounds with similar structures have been explored for their reactivity and potential to form derivatives with interesting chemical properties. For example, pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating the importance of such structures in forming coordination complexes with potential applications in materials science and catalysis (Chkirate et al., 2019). This suggests that the compound could also be a candidate for forming novel coordination complexes with metals.

Asymmetric Transfer Hydrogenation

The structure-related compounds have been used in asymmetric transfer hydrogenation reactions, with pyrazolyl)ethyl)pyridine complexes showing activity as catalysts (Magubane et al., 2017). This implies potential catalytic applications for similar compounds, possibly in facilitating or improving the efficiency of chemical transformations.

Antioxidant and Antimicrobial Activities

Research on coordination complexes constructed from pyrazole-acetamide derivatives has shown significant antioxidant activity, suggesting potential therapeutic or protective applications (Chkirate et al., 2019). This aspect could be explored for the compound , particularly in the context of developing new antioxidants.

Synthesis of Heterocyclic Compounds

The ability to form a wide range of heterocyclic compounds through reactions involving similar structural units indicates a broad potential for synthetic applications. These compounds could serve as key intermediates or final products in the synthesis of pharmaceuticals, agrochemicals, or materials with novel properties (Dawood et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the Enoyl- [acyl-carrier-protein] reductase [NADH] , an essential enzyme in the Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .

Mode of Action

The compound interacts with its target by catalyzing the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein] . It shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .

Biochemical Pathways

The affected pathway is the fatty acid elongation cycle of the FAS-II pathway . The downstream effects of this interaction include the disruption of the fatty acid synthesis, which is essential for the survival and virulence of Mycobacterium tuberculosis .

Pharmacokinetics

The compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all areas of active research .

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of the fatty acid synthesis in Mycobacterium tuberculosis . This disruption can lead to the inhibition of the growth and survival of the bacteria .

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O2/c19-13-4-5-17(14(20)11-13)26-12-18(25)22-8-10-24-9-6-16(23-24)15-3-1-2-7-21-15/h1-7,9,11H,8,10,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLULRKFTEKXLBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-(aminomethyl)-4-(dimethylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2835935.png)

![Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B2835946.png)

![Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B2835949.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2835954.png)

![7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2835955.png)